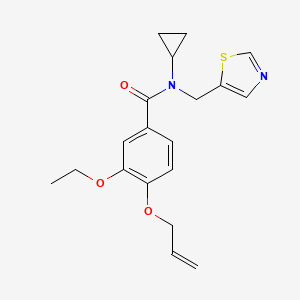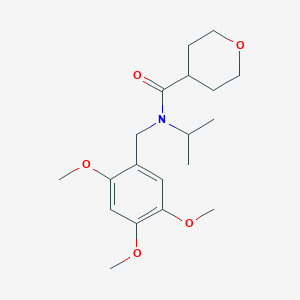
4-(allyloxy)-N-cyclopropyl-3-ethoxy-N-(1,3-thiazol-5-ylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(allyloxy)-N-cyclopropyl-3-ethoxy-N-(1,3-thiazol-5-ylmethyl)benzamide is a chemical compound that has been developed for scientific research purposes. It is a benzamide derivative that has shown potential for use in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.
Wirkmechanismus
The mechanism of action of 4-(allyloxy)-N-cyclopropyl-3-ethoxy-N-(1,3-thiazol-5-ylmethyl)benzamide is not fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes or proteins that are involved in cancer cell growth, inflammation, or neuronal cell death. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(allyloxy)-N-cyclopropyl-3-ethoxy-N-(1,3-thiazol-5-ylmethyl)benzamide have been studied in vitro and in animal models. The compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect neurons from oxidative stress and cell death. Additionally, the compound has been shown to have low toxicity in animal models, suggesting that it may be safe for use in further research studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(allyloxy)-N-cyclopropyl-3-ethoxy-N-(1,3-thiazol-5-ylmethyl)benzamide in lab experiments is its potential as a multi-functional compound. It has been shown to have potential as an anti-cancer, anti-inflammatory, and neuroprotective agent. Additionally, the compound has been shown to have low toxicity in animal models, suggesting that it may be safe for use in further research studies.
However, one limitation of using this compound in lab experiments is its limited availability. The synthesis of this compound is complex and requires specialized equipment and expertise. Additionally, the cost of synthesizing this compound may be high, which could limit its use in certain research studies.
Zukünftige Richtungen
There are several future directions for research on 4-(allyloxy)-N-cyclopropyl-3-ethoxy-N-(1,3-thiazol-5-ylmethyl)benzamide. One potential direction is further studies on its potential as an anti-cancer agent. Specifically, more research is needed to determine its efficacy in vivo and to identify the specific enzymes or proteins that it targets.
Another future direction is further studies on its potential as an anti-inflammatory agent. Specifically, more research is needed to determine its efficacy in animal models of inflammation and to identify the specific mechanisms by which it reduces inflammation.
Finally, further studies are needed to determine the potential of this compound as a neuroprotective agent. Specifically, more research is needed to determine its efficacy in animal models of neurodegenerative diseases and to identify the specific mechanisms by which it protects neurons from oxidative stress and cell death.
Conclusion
In conclusion, 4-(allyloxy)-N-cyclopropyl-3-ethoxy-N-(1,3-thiazol-5-ylmethyl)benzamide is a benzamide derivative that has shown potential for use in various fields of scientific research. Its synthesis method is complex, but it has been shown to have low toxicity in animal models. The compound has been studied for its potential as an anti-cancer, anti-inflammatory, and neuroprotective agent, but further research is needed to fully elucidate its mechanism of action and potential as a therapeutic agent.
Synthesemethoden
The synthesis of 4-(allyloxy)-N-cyclopropyl-3-ethoxy-N-(1,3-thiazol-5-ylmethyl)benzamide involves the reaction of 4-bromo-N-cyclopropyl-3-ethoxy-N-(1,3-thiazol-5-ylmethyl)benzamide with allyl alcohol in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere and in the presence of a base. The resulting product is purified using column chromatography to obtain the final compound in high yield and purity.
Wissenschaftliche Forschungsanwendungen
The 4-(allyloxy)-N-cyclopropyl-3-ethoxy-N-(1,3-thiazol-5-ylmethyl)benzamide compound has shown potential for use in various fields of scientific research. It has been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, it has been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. The compound has also been studied for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and cell death in vitro.
Eigenschaften
IUPAC Name |
N-cyclopropyl-3-ethoxy-4-prop-2-enoxy-N-(1,3-thiazol-5-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-3-9-24-17-8-5-14(10-18(17)23-4-2)19(22)21(15-6-7-15)12-16-11-20-13-25-16/h3,5,8,10-11,13,15H,1,4,6-7,9,12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOAMTMOBQLOHRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)N(CC2=CN=CS2)C3CC3)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1,1-dimethyl-2-{methyl[(4-methyl-1H-imidazol-2-yl)methyl]amino}-2-oxoethyl)thiophene-2-carboxamide](/img/structure/B5905957.png)
![{[3-({allyl[(2E)-3-phenylprop-2-en-1-yl]amino}carbonyl)phenyl]amino}acetic acid](/img/structure/B5905960.png)
![3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-N-[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]propanamide](/img/structure/B5905962.png)
![2-({2-[(2R*,6R*)-2-allyl-6-methyl-3,6-dihydropyridin-1(2H)-yl]-2-oxoethyl}thio)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5905966.png)
![2-{1-[1-(3-thienylsulfonyl)piperidin-4-yl]-1H-1,2,3-triazol-4-yl}ethanol](/img/structure/B5905970.png)

![4-{[(2-methylthieno[2,3-d]pyrimidin-4-yl)amino]methyl}hepta-1,6-dien-4-ol](/img/structure/B5905985.png)
![N-(2-methoxyethyl)-3-[(2-methylprop-2-en-1-yl)oxy]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5906000.png)
![4-ethyl-N-[1-(hydroxymethyl)propyl]-5-methyl-N-(2-thienylmethyl)thiophene-3-carboxamide](/img/structure/B5906001.png)
![5-(methoxymethyl)-N-{3-[(phenylacetyl)amino]phenyl}-2-furamide](/img/structure/B5906011.png)
![N-[3-(3,5-dimethylphenoxy)propyl]-N,3-dimethyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B5906012.png)
![N-[(5-chloro-1H-benzimidazol-2-yl)methyl]-N-methyl-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5906023.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)ethanamine](/img/structure/B5906031.png)